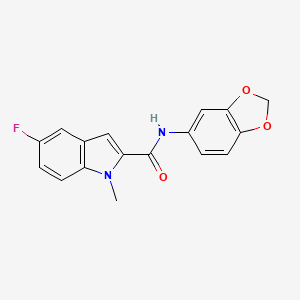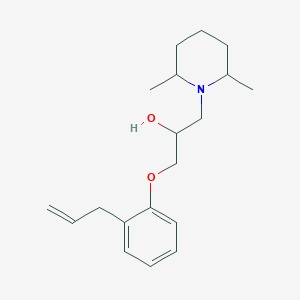![molecular formula C16H13ClN2O3S B12184786 (5-Chloro(2-pyridyl))[(6-methoxy(2-naphthyl))sulfonyl]amine](/img/structure/B12184786.png)
(5-Chloro(2-pyridyl))[(6-methoxy(2-naphthyl))sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro(2-pyridyl))[(6-methoxy(2-naphthyl))sulfonyl]amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted pyridine ring and a methoxy-substituted naphthalene ring connected via a sulfonyl amine linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro(2-pyridyl))[(6-methoxy(2-naphthyl))sulfonyl]amine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-chloropyridine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonylation: The amine group reacts with 6-methoxy-2-naphthalenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonyl amine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ alternative reagents and catalysts to optimize reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro(2-pyridyl))[(6-methoxy(2-naphthyl))sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl and thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(5-Chloro(2-pyridyl))[(6-methoxy(2-naphthyl))sulfonyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (5-Chloro(2-pyridyl))[(6-methoxy(2-naphthyl))sulfonyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo(2-pyridyl))[(6-methoxy(2-naphthyl))sulfonyl]amine: Similar structure but with a bromo group instead of a chloro group.
(5-Chloro(2-pyridyl))[(6-ethoxy(2-naphthyl))sulfonyl]amine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(5-Chloro(2-pyridyl))[(6-methoxy(2-naphthyl))sulfonyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxy substituents allows for a diverse range of chemical modifications and interactions, making it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C16H13ClN2O3S |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-6-methoxynaphthalene-2-sulfonamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-22-14-5-2-12-9-15(6-3-11(12)8-14)23(20,21)19-16-7-4-13(17)10-18-16/h2-10H,1H3,(H,18,19) |
InChI Key |
VTTQFGGVHVLRIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolo[4,5-d]thiazole, 2,5-diphenyl-](/img/structure/B12184709.png)
![Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12184712.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12184715.png)


![N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B12184735.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetyl}urea](/img/structure/B12184741.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B12184743.png)
![6-{[(6-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid](/img/structure/B12184748.png)

![4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12184753.png)
![(4-Ethylpiperazin-1-yl)[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone](/img/structure/B12184755.png)


